(R)-4-Methyl-1-(pyrrolidin-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine is a chiral compound that features a piperidine ring substituted with a methyl group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method involves the catalytic hydrogenation of pyrrolylpyridine using palladium on carbon as a catalyst in the presence of hydrochloric acid . This method is advantageous due to its simplicity and scalability.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of fully saturated piperidine and pyrrolidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
®-3-Methylpyrrolidine: Another chiral pyrrolidine derivative with similar biological activities.
®-1-(Pyrrolidin-3-yl)piperidine: A structurally related compound with a different substitution pattern on the piperidine ring.
Uniqueness
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chiral nature also allows for enantioselective interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4-methyl-1-[(3R)-pyrrolidin-3-yl]piperidine |
InChI |
InChI=1S/C10H20N2/c1-9-3-6-12(7-4-9)10-2-5-11-8-10/h9-11H,2-8H2,1H3/t10-/m1/s1 |
InChI Key |
BTXTZWGPGKDZBB-SNVBAGLBSA-N |
Isomeric SMILES |
CC1CCN(CC1)[C@@H]2CCNC2 |
Canonical SMILES |
CC1CCN(CC1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.